2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide
Description
Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the molecular structure and salt formation. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the ketone carbon as position 1 of the ethanone moiety, with the bromine atom located at position 2, while the pyridine ring substitution pattern places the methyl group at position 6 and the carbonyl attachment at position 3 of the pyridine ring. The hydrobromide designation indicates the presence of hydrogen bromide as the counterion, forming a salt complex with the organic base structure.
Alternative systematic designations for this compound include several chemically equivalent names that reflect different naming approaches within organic chemistry nomenclature systems. The compound is also known as 2-Methyl-5-bromoacetyl-pyridine-hydrobromide, which emphasizes the bromoacetyl substitution pattern on the pyridine ring from a different positional reference point. Another recognized designation is 2-Bromo-1-(6-methyl-3-pyridinyl)ethanone hydrobromide, which uses the pyridinyl terminology to describe the heterocyclic component. Additionally, the compound appears in chemical databases under the formal name Ethanone, 2-bromo-1-(6-methyl-3-pyridinyl)-, hydrobromide, following systematic functional group naming conventions.
These various nomenclature approaches reflect the complexity of organic chemical naming systems and provide researchers with multiple entry points for literature searches and database queries. The consistency across these naming variations confirms the compound's well-established chemical identity within the broader scientific community and ensures accurate identification across different chemical information systems and research publications.
Properties
IUPAC Name |
2-bromo-1-(6-methylpyridin-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-2-3-7(5-10-6)8(11)4-9;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAITFFOUAYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670424 | |
| Record name | 2-Bromo-1-(6-methylpyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-48-3 | |
| Record name | 2-Bromo-1-(6-methylpyridin-3-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1-(6-methylpyridin-3-yl)ethanone
The primary synthetic route to 2-bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide involves the bromination of 1-(6-methylpyridin-3-yl)ethanone at the alpha position adjacent to the carbonyl group. The reaction typically uses a bromine source such as hydrobromic acid or molecular bromine under controlled conditions to ensure selective monobromination.
$$
\text{1-(6-methylpyridin-3-yl)ethanone} + \text{Br}_2 \rightarrow \text{this compound}
$$
Reaction Conditions and Solvents
- The bromination is often performed in polar solvents such as ethanol or acetonitrile to facilitate solubility and reaction kinetics.
- Temperature control is critical; reactions are typically conducted at room temperature or slightly elevated temperatures (25–85°C) to optimize yield and minimize side reactions.
- In some methods, hydrobromic acid is used both as a bromine source and to form the hydrobromide salt in situ.
Detailed Experimental Procedures
While direct literature on this compound is limited, analogous procedures for related pyridinyl bromoacetyl hydrobromides provide insight:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-(6-methylpyridin-3-yl)ethanone, Br2 or HBr/Br2 mixture | Bromination under stirring in ethanol or similar solvent at 25–85°C for several hours | Typical yields range from 78% to 95% in related compounds |
| 2 | Cooling and precipitation | After completion, the reaction mixture is cooled to 0–5°C to precipitate the hydrobromide salt | Precipitate filtered and washed with cold water |
| 3 | Purification | Crystallization from ethanol/water or recrystallization to enhance purity | Final product obtained as yellow or pale solid |
Representative Data Table for Bromination Reaction
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 1-(6-methylpyridin-3-yl)ethanone | Purity > 98% |
| Brominating agent | Br2 or HBr/Br2 mixture | Stoichiometric or slight excess |
| Solvent | Ethanol, acetonitrile, or 1,4-dioxane | Polar solvents preferred |
| Temperature | 25–85°C | Controlled to avoid polybromination |
| Reaction time | 1–20 hours | Depending on scale and method |
| Isolation method | Cooling and filtration | Precipitation of hydrobromide salt |
| Typical yield | 78–95% | High yield with optimized conditions |
| Purity (NMR, HPLC) | >95% | Confirmed by 1H NMR and chromatographic methods |
Research Findings and Notes
- The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating handling and purification.
- The bromination step is highly selective for the alpha position due to the activating effect of the carbonyl group and the electron-withdrawing nature of the pyridine ring.
- Side reactions such as overbromination or ring bromination are minimized by careful control of bromine equivalents and reaction temperature.
- The presence of the 6-methyl substituent on the pyridine ring slightly affects the electronic environment, necessitating optimization of reaction conditions compared to unsubstituted pyridinyl analogs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide serves as an important intermediate in organic synthesis. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecules. This compound can undergo various transformations, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Oxidation : The methyl group on the pyridine ring can be oxidized to form carboxylic acids.
Medicinal Chemistry
Research indicates that compounds similar to this compound may exhibit biological activities that are relevant in drug discovery. Preliminary studies suggest potential interactions with specific proteins involved in cellular signaling pathways. Notably, the compound's structural features may allow it to act as an inhibitor for certain enzymes or receptors, which could be beneficial in developing therapeutic agents for diseases such as cancer or neurodegenerative disorders .
The biological activity of this compound has been explored in several studies:
- Enzymatic Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes, affecting metabolic pathways.
- Anticancer Properties : Related pyridine derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may possess similar anticancer properties .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : Research has shown that related pyridine compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi, indicating that this compound could also possess similar properties .
- Neuroprotective Effects : Studies involving pyridine derivatives suggest their potential role in protecting neuronal cells, which could be explored further with this compound as a lead candidate in neuroprotective drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in various synthetic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-Based Bromoethanone Derivatives
a. 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide
- Structure : Pyridine ring substituted at the 2-position (vs. 6-methyl-3-position in the target compound).
- Protonation likely occurs at the pyridine nitrogen, influencing hydrogen-bonding patterns in crystal structures .
- Applications : Used in synthesizing thiazole derivatives, similar to the target compound, but with differing regioselectivity due to the pyridine substitution pattern .
b. 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide
- Structure : Pyridine ring substituted at the 3-position but lacks the 6-methyl group.
- Properties : The electron-withdrawing pyridine nitrogen at the 3-position enhances the electrophilicity of the α-bromo ketone. This compound has been utilized in antimicrobial hydantoin derivatives, where its reactivity profile differs from the 6-methyl analog .
Heterocyclic Variants
a. 2-Bromo-1-(furan-2-yl)ethanone derivatives
- Structure : Furan ring replaces pyridine.
- Properties: The oxygen atom in furan confers greater electron density, reducing electrophilicity compared to pyridine-based analogs. These derivatives are precursors to quinolone hybrids but exhibit lower thermal stability .
b. 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide
- Structure : Benzimidazole ring substituted with a methyl group.
- Properties : The extended aromatic system increases molecular weight (334.00 g/mol) and melting point (196–196.5°C), suggesting higher crystallinity. Benzimidazole’s dual nitrogen atoms may enhance hydrogen bonding, impacting solubility .
c. 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
- Structure : Chloro-substituted imidazopyridine core.
- Properties: The chloro group increases molecular weight (275.53 g/mol) and lipophilicity.
Substituent-Modified Analogs
a. 2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
- Structure : Methoxyphenyl and methyl groups on the pyridine ring.
- Properties: The methoxy group is electron-donating, reducing electrophilicity at the α-carbon. The bulky substituents may hinder reactivity in crowded synthetic environments. Molecular weight (C₁₅H₁₅Br₂NO₂ = 401.01 g/mol) is significantly higher than the target compound .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Methyl groups on pyridine (e.g., 6-methyl in the target compound) enhance steric hindrance and modulate electronic effects, altering reactivity in nucleophilic substitutions compared to unsubstituted analogs .
- Heterocycle Influence : Pyridine-based derivatives generally exhibit higher electrophilicity than furan or benzimidazole analogs, making them more reactive in coupling reactions .
- Salt Forms : Hydrobromide salts improve crystallinity and stability, critical for pharmaceutical formulation. Protonation sites (e.g., pyridine nitrogen) dictate hydrogen-bonding networks, affecting solubility .
Biological Activity
2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its structural features that allow it to interact with various biological targets, including enzymes and receptors.
- Molecular Formula : C10H10Br2N
- Molecular Weight : 292.01 g/mol
- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification. The presence of bromine enhances its reactivity, allowing it to engage in halogen bonding, which improves binding affinity to target proteins. Additionally, the pyridine ring can participate in π-π interactions, further stabilizing the compound-protein complex .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further investigation is needed to elucidate specific pathways .
Case Studies
- Enzyme Inhibition Study : A study conducted on the inhibition of CYP1A2 showed that this compound significantly reduced enzyme activity in vitro, suggesting potential implications for drug-drug interactions in clinical settings .
- Antimicrobial Testing : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide?
A common method involves bromination of substituted acetophenones. For example, 2-bromo-1-(aryl)ethanones can be synthesized by reacting substituted acetophenones with bromine in diethyl ether (Et₂O) at 0°C, followed by room-temperature stirring and purification via crystallization . This approach yields high-purity products when optimized for reaction time (2 hours) and stoichiometry (1:1 molar ratio of bromine to substrate). Characterization typically involves NMR and IR spectroscopy to confirm the α-brominated ketone structure .
| Reaction Parameters | Conditions |
|---|---|
| Solvent | Et₂O |
| Temperature | 0°C → RT |
| Reaction Time | 2 hours |
| Work-up | NaHCO₃ quenching, Et₂O extraction |
| Yield (Typical) | 75–92% (for analogous compounds) |
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Melting Point Analysis : Compare observed values with literature data (e.g., analogous brominated pyridinyl ethanones exhibit mp ranges of 78–95°C ).
- Spectroscopy :
- ¹H/¹³C NMR : Look for signals corresponding to the methylpyridinyl group (δ ~2.5 ppm for CH₃) and the α-brominated ketone (δ ~4.7 ppm for CH₂Br) .
- IR : Confirm the ketone carbonyl stretch (~1655 cm⁻¹) and absence of hydroxyl impurities .
Q. What stability considerations are critical for handling this compound?
- Thermal Stability : Brominated ketones decompose at elevated temperatures (>150°C). Store at 2–8°C under inert atmosphere to prevent degradation .
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated side reactions.
- Moisture Sensitivity : Hydrolysis of the bromoethanone group may occur in aqueous media; use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance electrophilic bromination efficiency but may increase side reactions. Et₂O or THF balances reactivity and selectivity .
- Catalysis : Lewis acids like FeCl₃ can accelerate bromine activation, though excess catalyst may lead to over-bromination .
- Stoichiometric Control : Use incremental bromine addition to avoid di-bromination. Monitor via TLC or in-situ FTIR .
Q. What analytical challenges arise in distinguishing positional isomers of brominated pyridinyl ethanones?
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves isomers (e.g., 6-methyl vs. 5-methyl pyridinyl derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass (e.g., C₈H₇BrNO⁺ requires m/z 227.9704) .
- X-ray Crystallography : Resolves ambiguity in substitution patterns (e.g., staggered vs. eclipsed conformations in crystalline phases) .
Q. What computational methods support mechanistic studies of bromoethanone reactivity?
- DFT Calculations : Model transition states for bromine addition to predict regioselectivity (e.g., Fukui indices identify nucleophilic sites on the pyridine ring) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., Et₂O vs. DMSO solvation shells) .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for brominated pyridinyl ethanones: How to reconcile?
- Example : 1-(5-Bromo-pyridin-3-yl)-ethanone is reported at 90°C , while 2-Bromo-6-(hydroxymethyl)pyridine melts at 78–82°C . These differences arise from substituent effects (e.g., hydroxyl groups lower mp via hydrogen bonding). Always cross-validate with elemental analysis and spectroscopy.
Q. Conflicting yields in analogous syntheses: What factors contribute?
- Key Variables :
- Purity of starting materials (≥97% acetophenones recommended) .
- Reaction scale (microscale reactions often show lower yields due to handling losses) .
Methodological Recommendations
Protocol for large-scale purification of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
